molecular formula C10H17N3 B2543323 4,6-Diisopropylpyrimidin-5-amine CAS No. 2168417-89-6

4,6-Diisopropylpyrimidin-5-amine

Cat. No.: B2543323
CAS No.: 2168417-89-6
M. Wt: 179.267
InChI Key: DMAHIPCBOLLFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diisopropylpyrimidin-5-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Highly Substituted Pyrimidinones

A study by Xiang et al. (2011) developed a practical strategy for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. This process involves cyclization reactions and intramolecular amide additions, utilizing 4-amino-pyrimidine-5-carboxamide and aldehydes. This methodology aids in forming the pyrimido[4,5-d]pyrimidine core and allows further derivatization (Xiang et al., 2011).

Inhibitors of Dihydrofolate Reductase

Wyss et al. (2003) designed novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position as dihydrofolate reductase (DHFR) inhibitors. These compounds, synthesized from 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide, demonstrated high activity against enzymes derived from TMP-sensitive and TMP-resistant Streptococcus pneumoniae (Wyss et al., 2003).

Synthesis and Chlorination of Pyrimidin-4-ols

Research by Harnden and Hurst (1990) described the synthesis and chlorination of various pyrimidin-4-ols having 5-nitrogen functionality. This study highlights the role of 4,6-Diisopropylpyrimidin-5-amine in the synthesis of compounds with potential pharmaceutical applications (Harnden & Hurst, 1990).

Antitumor/Anticancer Activity of Dihydropyrimidinones

Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases derived from 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones. These compounds were evaluated for their in vitro cytotoxic and antitumor activities, highlighting the potential use of this compound in cancer research (Venkateshwarlu et al., 2014).

Anti-Tubercular Agents

Pathak et al. (2014) reported on the synthesis of various 4,6-diarylpyrimidines and their evaluation as anti-tubercular agents. This research demonstrates another significant application of this compound in developing treatments for tuberculosis (Pathak et al., 2014).

Antiallergy Activity

Suzuki et al. (1992) synthesized a series of compounds including 6-substituted [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, demonstrating the use of this compound in producing antiallergic agents (Suzuki et al., 1992).

Optimizing Synthesis Processes

Stone et al. (2015) utilized a design of experiments (DoE) analysis to optimize the synthesis process of certain pyrimidines, showcasing the importance of this compound in enhancing efficiency in chemical synthesis (Stone et al., 2015).

Properties

IUPAC Name

4,6-di(propan-2-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-6(2)9-8(11)10(7(3)4)13-5-12-9/h5-7H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAHIPCBOLLFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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